molecular formula C12H19Cl3N2O2 B602235 Hydroxymethylclenbuterol Hydrochloride CAS No. 37162-89-3

Hydroxymethylclenbuterol Hydrochloride

Cat. No.: B602235
CAS No.: 37162-89-3
M. Wt: 329.653
InChI Key:
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Description

Hydroxymethylclenbuterol Hydrochloride is a chemical compound known for its beta-2 adrenergic agonist properties. It is structurally related to clenbuterol, a compound widely used as a bronchodilator and decongestant in the treatment of respiratory conditions such as asthma. This compound is characterized by the presence of hydroxymethyl groups, which may influence its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clenbuterol-hydroxymethyl hydrochloride typically involves the reaction of 4-amino-3,5-dichlorobenzyl alcohol with tert-butylamine in the presence of suitable catalysts and solvents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield and purity. The hydroxymethylation step is crucial and may involve the use of formaldehyde or other hydroxymethylating agents under specific conditions.

Industrial Production Methods

Industrial production of clenbuterol-hydroxymethyl hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, precise control of reaction parameters, and purification steps such as crystallization or chromatography to obtain the final product with high purity. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Hydroxymethylclenbuterol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Hydroxymethylclenbuterol Hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for potential therapeutic applications in respiratory diseases and muscle wasting conditions.

    Industry: Utilized in the development of performance-enhancing drugs and veterinary medicine.

Mechanism of Action

Hydroxymethylclenbuterol Hydrochloride exerts its effects by stimulating beta-2 adrenergic receptors. This activation leads to the stimulation of adenylyl cyclase, increasing cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle tissues, particularly in the bronchioles, leading to bronchodilation. Additionally, the compound enhances lipolysis and increases metabolic rate, contributing to its use in weight management and performance enhancement.

Comparison with Similar Compounds

Similar Compounds

    Clenbuterol: A closely related compound with similar beta-2 adrenergic agonist properties.

    Salbutamol: Another beta-2 agonist used primarily as a bronchodilator.

    Ractopamine: A beta-adrenergic agonist used in veterinary medicine to promote leanness in livestock.

Uniqueness

Hydroxymethylclenbuterol Hydrochloride is unique due to the presence of hydroxymethyl groups, which may alter its pharmacokinetics and pharmacodynamics compared to other beta-2 agonists. This structural modification can influence its potency, duration of action, and receptor selectivity, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O2.ClH/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7;/h3-4,10,16-18H,5-6,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXMPUPHELAAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37162-89-3
Record name Hydroxymethylclenbuterol monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037162893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37162-89-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYMETHYLCLENBUTEROL MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5A8GW7LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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